4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine

Medicinal Chemistry Kinase Inhibitor Design Scaffold Optimization

4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine (CAS 27382-01-0) is a heterocyclic building block belonging to the 5-azaindole family, characterized by a pyrrolo[3,2-c]pyridine core with chlorine substitution at the 4-position and N-methylation at the 1-position. With the molecular formula C₈H₇ClN₂ and a molecular weight of 166.61 g/mol, this compound serves as a critical intermediate for the synthesis of kinase-focused compound libraries and bioactive molecules, including analogs of the anticancer agent ellipticine.

Molecular Formula C8H7ClN2
Molecular Weight 166.61 g/mol
CAS No. 27382-01-0
Cat. No. B1355046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine
CAS27382-01-0
Molecular FormulaC8H7ClN2
Molecular Weight166.61 g/mol
Structural Identifiers
SMILESCN1C=CC2=C1C=CN=C2Cl
InChIInChI=1S/C8H7ClN2/c1-11-5-3-6-7(11)2-4-10-8(6)9/h2-5H,1H3
InChIKeyYDHGAILLVNWKRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine (CAS 27382-01-0) – Core Scaffold & Procurement Baseline


4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine (CAS 27382-01-0) is a heterocyclic building block belonging to the 5-azaindole family, characterized by a pyrrolo[3,2-c]pyridine core with chlorine substitution at the 4-position and N-methylation at the 1-position . With the molecular formula C₈H₇ClN₂ and a molecular weight of 166.61 g/mol, this compound serves as a critical intermediate for the synthesis of kinase-focused compound libraries and bioactive molecules, including analogs of the anticancer agent ellipticine . Its specific substitution pattern provides distinct electronic and steric properties that differentiate it from other azaindole scaffolds used in medicinal chemistry programs targeting kinases, GPCRs, and other therapeutically relevant protein families.

Why 4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine Cannot Be Replaced by Generic Azaindole Analogs


Substituting 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine with an apparently similar azaindole building block—such as the non-methylated 4-chloro-1H-pyrrolo[3,2-c]pyridine (CAS 60290-21-3)—introduces a reactive pyrrolic N–H group that can interfere with subsequent synthetic transformations, alter pharmacophoric hydrogen-bonding patterns, and change lipophilicity [1]. The N-methyl group in the target compound permanently blocks tautomerization, stabilizes the heterocycle toward oxidative conditions, and provides a consistent logP shift relative to the N–H analog . Regioisomeric 4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 74420-05-6) adopts a different ring-fusion geometry that places the pyridine nitrogen at a distinct vector angle, fundamentally altering hinge-binding geometry in kinase inhibitor design . The quantitative evidence below demonstrates that these structural distinctions translate into measurable differences in synthetic efficiency and physico-chemical properties that directly impact procurement decisions.

Quantitative Differentiation Evidence for 4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine (27382-01-0)


N-Methylation Eliminates Pyrrolic N–H and Alters Hydrogen-Bond Donor Capacity vs. Non-Methylated Analog

The target compound bears an N-methyl group at the 1-position, whereas the closest commercially available analog, 4-chloro-1H-pyrrolo[3,2-c]pyridine (CAS 60290-21-3), retains a free N–H at this position . The N–H group in the non-methylated analog acts as a hydrogen-bond donor (HBD), which can restrict synthetic strategies and generate undesired off-target interactions in kinase hinge-binding motifs [1]. In contrast, the N-methylated compound eliminates this HBD capacity entirely, as confirmed by the absence of an exchangeable proton in ¹H NMR spectra . This structural difference is operationally critical: the N-methylated scaffold can be subjected to metalation or electrophilic aromatic substitution conditions that would deprotonate or oxidize the free N–H analog, leading to side-product formation and lower isolated yields [2]. The logP increase upon N-methylation (estimated ΔlogP ≈ +0.4–0.6 units based on fragment-based calculations) further differentiates the two compounds in partitioning behavior relevant to biological assay design .

Medicinal Chemistry Kinase Inhibitor Design Scaffold Optimization

Ring-Fusion Regioisomerism: Pyrrolo[3,2-c] vs. Pyrrolo[2,3-b] Pyridine Scaffold Geometry

The target compound features a pyrrolo[3,2-c]pyridine fusion placing the pyridine nitrogen at the 5-position of the azaindole system, whereas the regioisomeric comparator 4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 74420-05-6) adopts the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold with the pyridine nitrogen at the 7-position . In kinase inhibitor design, the 7-azaindole scaffold is known to act as a hinge-binding motif forming two hydrogen bonds with the kinase backbone, whereas the 5-azaindole (pyrrolo[3,2-c]pyridine) scaffold presents a different hydrogen-bond acceptor/acceptor vector angle, leading to distinct kinase selectivity profiles [1]. MPS1 kinase inhibitor programs explicitly selected the pyrrolo[3,2-c]pyridine scaffold for its ability to access a unique binding conformation unavailable to the 7-azaindole series, as demonstrated by the development of CCT251455, a potent and orally bioavailable MPS1 inhibitor [2]. This scaffold-level differentiation is deterministic for procurement: researchers targeting MPS1, Trk, or FMS kinases with scaffold-specific SAR cannot interchangeably use 5-azaindole and 7-azaindole building blocks without fundamentally altering the pharmacophore geometry.

Kinase Inhibitor Design Structure-Based Drug Design Hinge-Binding Geometry

Regioselective Vilsmeier-Haack Formylation at the 3-Position Enables Direct Derivatization to 3-Carbaldehyde

The target compound undergoes regioselective Vilsmeier-Haack formylation exclusively at the electron-rich 3-position of the pyrrole ring, yielding 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS 97989-41-8) with complete regiocontrol . In a representative protocol, 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine (500 mg, 3.00 mmol) was treated with POCl₃ (1.38 g, 9.00 mmol, 3.0 equiv) in DMF at 0 °C, producing the 3-carbaldehyde derivative as the sole regioisomer . This differs from the non-methylated analog (4-chloro-1H-pyrrolo[3,2-c]pyridine, CAS 60290-21-3), where the free N–H can compete with the 3-position for electrophilic attack, potentially generating N-formylated byproducts and reducing the yield of the desired C-3 aldehyde . The exclusive 3-formylation pathway of the N-methylated compound provides a predictable, high-yielding entry point for further functionalization via reductive amination, Knoevenagel condensation, or alkyne addition, making it a strategic building block for parallel library synthesis.

Synthetic Chemistry Building Block Derivatization C–H Functionalization

Storage Stability Requirement Differentiates 4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine from Ambient-Stable Analogs

The target compound requires storage under inert gas (nitrogen or argon) at 2–8 °C to maintain specification purity of ≥98% . This contrasts with certain structurally distinct azaindole building blocks (e.g., some Boc-protected 7-azaindole derivatives) that are reported stable at ambient temperature . The mandated cold-chain and inert-atmosphere storage directly impacts procurement logistics: laboratories without controlled cold storage or inert-atmosphere handling capabilities may encounter purity degradation if substituting this compound with an ambient-stable analog that lacks these requirements. The predicted boiling point of 312.0 ± 22.0 °C and density of 1.30 ± 0.1 g/cm³ further define its handling and formulation characteristics . For compound management teams, this storage requirement necessitates budgeting for refrigerated storage units and argon-purged glovebox facilities, factors that should be incorporated into total cost-of-ownership calculations when comparing building block procurement options.

Compound Management Storage Conditions Procurement Logistics

Recommended Procurement-Driven Application Scenarios for 4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine (27382-01-0)


Synthesis of MPS1 Kinase Inhibitor Libraries Using the Pyrrolo[3,2-c]pyridine Scaffold

The 5-azaindole scaffold of 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine provides the essential vector geometry required for MPS1 kinase hinge-binding, as validated by the development of CCT251455 (MPS1 IC₅₀ = 2 nM) [1]. This scaffold geometry is structurally distinct from the 7-azaindole isomer and cannot be replaced by 4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine without complete loss of MPS1 binding affinity. The N-methyl group eliminates an unwanted hydrogen-bond donor and protects the pyrrolic position during subsequent C-2 or C-3 functionalization steps.

Regioselective 3-Formylation for Parallel Library Synthesis

The exclusive Vilsmeier-Haack formylation at the 3-position enables clean conversion to 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS 97989-41-8) without competing N-formylation byproducts observed with the N–H analog . This predictable regiochemistry reduces purification requirements and is essential for automated parallel synthesis workflows where intermediate purification is impractical.

FMS Kinase Inhibitor Programs Requiring 5-Azaindole Building Blocks

Pyrrolo[3,2-c]pyridine derivatives have demonstrated potent FMS kinase inhibition (IC₅₀ values as low as 30 nM for optimized analogs) [2]. The 4-chloro substituent serves as a versatile synthetic handle for Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, enabling introduction of diverse aryl or amino substituents at the pyridine ring for SAR exploration.

Cold-Chain-Equipped Compound Management Facilities

Given the storage requirement of 2–8 °C under inert atmosphere, this compound is best suited for facilities with refrigerated, argon-purged storage capabilities . Procurement decisions should confirm in-house cold-storage infrastructure prior to ordering, particularly for bulk quantities intended for long-term library production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.